molecular formula C19H16FN3O2 B11499917 N-(4-fluorophenyl)-2-[(3-methoxyphenyl)amino]pyridine-3-carboxamide

N-(4-fluorophenyl)-2-[(3-methoxyphenyl)amino]pyridine-3-carboxamide

Cat. No.: B11499917
M. Wt: 337.3 g/mol
InChI Key: TYDUWABGDUYDSP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(3-methoxyphenyl)amino]pyridine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a pyridine carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-[(3-methoxyphenyl)amino]pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluoroaniline with 3-methoxybenzoyl chloride to form an intermediate, which is then reacted with 3-aminopyridine-3-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-[(3-methoxyphenyl)amino]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(3-methoxyphenyl)amino]pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(3-methoxyphenyl)amino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-[(3-methoxyphenyl)amino]pyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-(3-fluorophenyl)-4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxamide: This compound shares structural similarities but differs in its sulfonylpiperazine moiety.

    N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(3-methoxyanilino)pyridine-3-carboxamide

InChI

InChI=1S/C19H16FN3O2/c1-25-16-5-2-4-15(12-16)22-18-17(6-3-11-21-18)19(24)23-14-9-7-13(20)8-10-14/h2-12H,1H3,(H,21,22)(H,23,24)

InChI Key

TYDUWABGDUYDSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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